molecular formula C10H16ClNO2 B2420800 1-[(4Ar,8aR)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-2-chloroethanone CAS No. 2445749-76-6

1-[(4Ar,8aR)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-2-chloroethanone

Cat. No. B2420800
CAS RN: 2445749-76-6
M. Wt: 217.69
InChI Key: UVKJCEYCJSFAEU-RKDXNWHRSA-N
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Description

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring). Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .


Molecular Structure Analysis

The molecular structure of this compound would likely involve an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom. The “octahydro” prefix suggests that this ring is fully saturated, meaning it contains no double bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Oxazines generally can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. Oxazines generally have good thermal stability .

Scientific Research Applications

Structural and Spectroscopic Studies

The compound 1-[(4Ar,8aR)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-2-chloroethanone and related structures have been explored for their unique structural properties. Studies like the one conducted by Xie et al. (2003) have focused on synthesizing and characterizing such compounds, utilizing techniques like elemental analysis, IR, and NMR spectroscopy. The crystalline structure and conformation of these compounds are of particular interest for their potential applications in material science and drug design (Xie, Y., Jiang, H., Du, C., Zhu, Y., Xu, X., & Liu, Q., 2003).

Targeting Specific Enzymes

Compounds with the 1,2-oxazine structure have shown potential in targeting specific enzymes, such as cyclooxygenase-2 (COX2). Srinivas et al. (2015) synthesized various 1,2-oxazine derivatives demonstrating significant inhibition towards COX2, which is crucial for developing specific inhibitors for anti-inflammatory therapy (Srinivas, V., Mohan, C. D., Baburajeev, C., Rangappa, S., Jagadish, S., Fuchs, J. E., Sukhorukov, A., Chandra, Daniel J. M., Sharath Kumar, K. S., Madegowda, M., Bender, A., Basappa, & Rangappa, K., 2015).

Novel Materials and Drug Modification

The heterocyclic system of this compound has been used in creating heteropropellanes, which have applications in novel materials and potential drug modifications. Konstantinova et al. (2020) described the synthesis of related compounds, emphasizing their importance in developing new materials with unusual and significant physical properties (Konstantinova, L., Tolmachev, M. A., Popov, V., & Rakitin, O., 2020).

properties

IUPAC Name

1-[(4aR,8aR)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h8-9H,1-7H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKJCEYCJSFAEU-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(CCO2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)N(CCO2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4Ar,8aR)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-2-chloroethanone

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